2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile
Overview
Description
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile , also known by its chemical formula C₁₄H₁₂N₂O , is a compound with interesting pharmacological properties. Let’s delve into its various aspects:
Molecular Structure Analysis
The molecular structure of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile consists of a nitrile group (–C≡N) attached to an acetonitrile backbone, with a hydroxyphenyl and a phenylamino group. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software or computational methods.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Investigating its reactivity with different reagents and functional groups would provide valuable insights into its behavior.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point : Unknown
- Boiling Point : Unknown
- Solubility : Solubility in various solvents needs investigation.
- Color : Not specified
- Chemical Properties :
- Acidity/Basicity : The presence of the nitrile group suggests potential acidity.
- Stability : Stability under different conditions (heat, light, etc.) requires assessment.
Scientific Research Applications
Synthesis Techniques and Transformations
A notable advancement in the synthesis of related acetonitrile compounds involves a concise method for producing 2-(2-hydroxyphenyl)acetonitriles via reactions with trimethylsilyl cyanide and in situ generated o-quinone methides. This process is highlighted by the ability to conveniently transform 2-(2-hydroxyphenyl)acetonitriles into benzofuranones, demonstrating the compound's versatility in chemical synthesis and potential for generating derivatives with varied biological activities (Wu et al., 2014).
Catalysis and Chemical Reactions
Research into the solvolysis reactions of related compounds in acetonitrile-water mixtures underscores the role of acetonitrile in facilitating nucleophilic additions and rearrangements. This provides insight into the reaction mechanisms that might be applicable to 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile and its derivatives, offering potential pathways for creating new pharmacologically active molecules or intermediates (Jia et al., 2002).
Analytical Methodologies
The development of HPLC methods for detecting phenolic compounds in plasma, such as hydroxytyrosol, could be adapted for 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile, facilitating its quantification and study in biological matrices. This approach could be crucial for pharmacokinetic studies and understanding the compound's distribution and metabolism in vivo (Ruíz-Gutiérrez et al., 2000).
Electrochemistry and Oxidation Studies
Electrochemical studies of related hydroxy and amino compounds in acetonitrile have elucidated the mechanisms of oxidation and the formation of cation radicals, which are essential for understanding the redox behavior of organic molecules. Such studies could inform the development of electrochemical sensors or new synthetic methods involving 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile (Bautista-Martínez et al., 2003).
Potential for White-Light Emission
Research on 2-(2'-hydroxyphenyl)benzothiazole derivatives achieving pure white-light emission introduces a fascinating application for structurally similar compounds like 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile in materials science. These compounds could be explored for their photophysical properties, potentially contributing to the development of new organic light-emitting diodes (OLEDs) or other photonic devices (Cheng et al., 2014).
Safety And Hazards
Safety information for 2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile is scarce. Researchers should handle it with caution, following standard laboratory safety protocols.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate or biological probe.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Toxicology Studies : Assess its safety profile.
Remember that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential applications. 🌱🔬
properties
IUPAC Name |
2-anilino-2-(3-hydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-10-14(11-5-4-8-13(17)9-11)16-12-6-2-1-3-7-12/h1-9,14,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOTVHBVVFYNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378089 | |
Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-2-(phenylamino)acetonitrile | |
CAS RN |
904817-08-9 | |
Record name | Anilino(3-hydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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